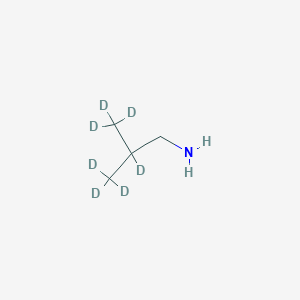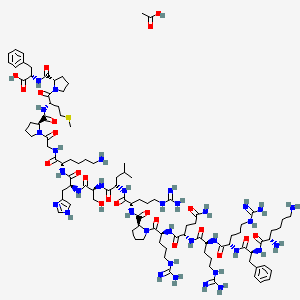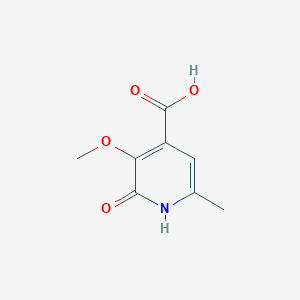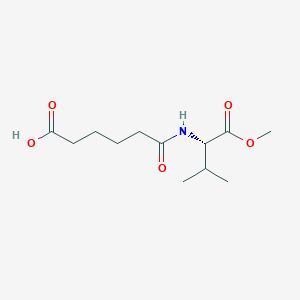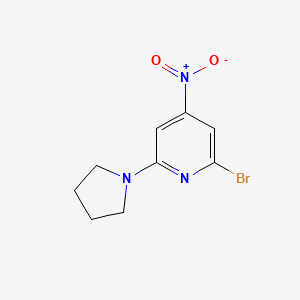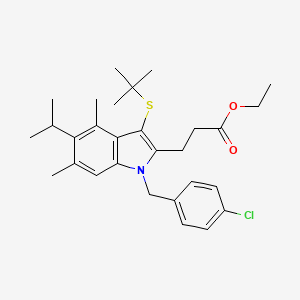
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate is a complex organic compound that features a variety of functional groups, including an ester, a thioether, and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the tert-Butylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with tert-butylthiol.
Attachment of the 4-Chlorobenzyl Group: This can be done via a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反応の分析
Types of Reactions
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, which could be a key factor in its mechanism of action.
類似化合物との比較
Similar Compounds
Ethyl 3-(1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate: Lacks the tert-butylthio group.
Ethyl 3-(3-(tert-butylthio)-1-(4-methylbenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate: Has a methyl group instead of a chlorine atom on the benzyl group.
Uniqueness
The presence of the tert-butylthio group and the 4-chlorobenzyl group makes Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate unique. These groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C29H38ClNO2S |
|---|---|
分子量 |
500.1 g/mol |
IUPAC名 |
ethyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-4,6-dimethyl-5-propan-2-ylindol-2-yl]propanoate |
InChI |
InChI=1S/C29H38ClNO2S/c1-9-33-25(32)15-14-23-28(34-29(6,7)8)27-20(5)26(18(2)3)19(4)16-24(27)31(23)17-21-10-12-22(30)13-11-21/h10-13,16,18H,9,14-15,17H2,1-8H3 |
InChIキー |
VAVXNDQTOFRCSQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=C(C(=C2C)C(C)C)C)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



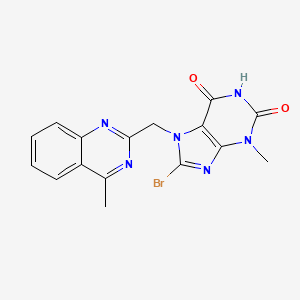
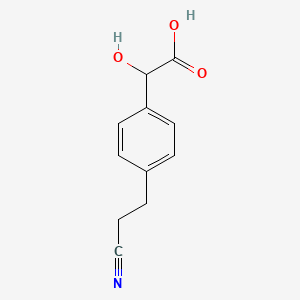
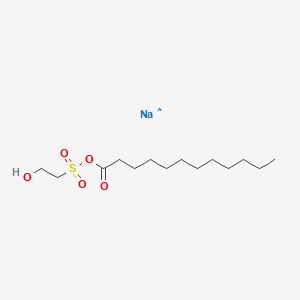

![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)
